molecular formula C23H29N3O6S B2787461 N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 872724-46-4

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2787461
CAS No.: 872724-46-4
M. Wt: 475.56
InChI Key: AEWRXUUMPALBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2,5-Dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker bridging to a 3-methoxyphenylmethyl moiety. The compound’s stereoelectronic properties, such as lipophilicity (influenced by the methoxy group) and steric bulk (from the dimethylbenzenesulfonyl substituent), may modulate its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-16-8-9-17(2)20(12-16)33(29,30)26-10-5-11-32-21(26)15-25-23(28)22(27)24-14-18-6-4-7-19(13-18)31-3/h4,6-9,12-13,21H,5,10-11,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWRXUUMPALBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring, the introduction of the sulfonyl group, and the coupling with the oxalamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxalyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue identified is N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (CAS: 872976-66-4, Molecular Formula: C₂₃H₂₄F₂N₄O₅S), as documented in chemical databases . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound Analog from
Sulfonyl Substituent 2,5-Dimethylbenzenesulfonyl (electron-donating methyl groups) 2,5-Difluorobenzenesulfonyl (electron-withdrawing fluorine atoms)
Linker Ethanediamide Ethanediamide
Secondary Substituent 3-Methoxyphenylmethyl (lipophilic aromatic group) 2-(1H-Indol-3-yl)ethyl (heteroaromatic indole moiety)
Molecular Weight ~508 g/mol (estimated) 506.52 g/mol
Potential Applications Hypothesized agrochemical or pharmaceutical use (unconfirmed) Likely bioactive due to indole’s role in receptor binding (e.g., kinase inhibitors)

Functional Group Impact Analysis

  • Sulfonyl Group Differences: The 2,5-dimethylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to the fluorinated analogue, as methyl groups are less prone to oxidative degradation than fluorine atoms. However, fluorine’s electronegativity could improve binding affinity in certain targets (e.g., enzymes requiring polar interactions) .
  • Aromatic Moieties :

    • The 3-methoxyphenylmethyl group contributes to moderate lipophilicity (logP ~3–4), favoring membrane permeability. In contrast, the indol-3-yl group in the analogue introduces hydrogen-bonding capability via the NH group, which is critical for targeting proteins like serotonin receptors or kinases .
  • Ethanediamide Linker :

    • Both compounds share this flexible spacer, which may facilitate intramolecular hydrogen bonding or chelation of metal ions. However, the indole-containing analogue’s ethyl chain adds rotational freedom, possibly enhancing adaptability in binding pockets .

Research Findings and Methodological Considerations

Structural Characterization Tools

Crystallographic software such as SHELXL and WinGX are critical for resolving the stereochemistry of such complex molecules. For instance:

  • SHELXL enables precise refinement of anisotropic displacement parameters, essential for confirming the sulfonyl group’s orientation .
  • ORTEP for Windows (via WinGX) visualizes anisotropic thermal ellipsoids, aiding in identifying steric clashes or conformational strain .

Validation and Challenges

Structure validation tools (e.g., PLATON, as referenced in ) are necessary to verify geometric parameters like bond lengths and angles. For the target compound, validation would confirm the planarity of the oxazinan ring and the absence of crystallographic disorders .

Biological Activity

The compound N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound contains several notable structural components:

  • Oxazinan Ring : A cyclic structure that can facilitate specific interactions with biological targets.
  • Sulfonyl Group : Enhances the compound's reactivity and potential for enzyme interaction.
  • Methoxyphenyl Group : May influence the compound’s lipophilicity and binding properties.

These features contribute to its ability to modulate biological pathways effectively.

Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an enzyme inhibitor or a probe for biological pathways. The sulfonyl group allows for diverse interactions that could lead to therapeutic effects in various contexts. For instance, it may modulate signal transduction pathways or alter enzyme activity, which is critical for developing targeted therapies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds. For example, derivatives of benzimidazole and benzothiazole have shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) through both 2D and 3D cell culture assays. These compounds exhibited varying degrees of cytotoxicity, with IC50 values indicating effective proliferation inhibition at low concentrations.

CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AHCC8276.26 ± 0.3320.46 ± 8.63
Compound BNCI-H3586.48 ± 0.1116.00 ± 9.38

The findings suggest that compounds with similar structural features to this compound may also exhibit significant antitumor activity.

Antimicrobial Properties

Additionally, compounds with related structures have demonstrated antimicrobial activity against various pathogens. Studies have shown that certain derivatives bind effectively to DNA, disrupting essential cellular processes in bacteria and cancer cells alike.

Study on Benzimidazole Derivatives

A study evaluating the biological activity of newly synthesized benzimidazole derivatives reported significant antitumor effects against several human lung cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively while maintaining lower toxicity levels in normal cells.

Study on Sulfonamide Compounds

Another investigation focused on sulfonamide derivatives revealed their capacity as potent inhibitors of specific receptors involved in tumor growth. This aligns with the expected activity profile of this compound due to its sulfonyl group.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The synthesis involves multi-step reactions, including sulfonylation of the oxazinan ring and coupling with the methoxyphenylmethyl ethanediamide group. Key intermediates include the sulfonylated oxazinan derivative and the activated ethanediamide precursor. However, literature lacks specifics on catalysts or temperatures, necessitating optimization via design of experiments (DoE) .

Q. Which spectroscopic techniques are essential for structural characterization?

Use 1H/13C NMR to map proton environments (e.g., sulfonyl and oxazinan groups) and X-ray crystallography to confirm stereochemistry at the oxazinan C3 position. Complementary DFT calculations align computational geometry with experimental data. SMILES/InChI identifiers (e.g., Canonical SMILES from analogous compounds) enable database comparisons .

Q. How can researchers ensure batch-to-batch purity for pharmacological studies?

Implement orthogonal methods:

  • HPLC-UV (λ=254 nm) with ≤0.5% impurity threshold.
  • LC-HRMS to confirm molecular ion ([M+H]+).
  • Karl Fischer titration for water content (<1% w/w) .

Advanced Research Questions

Q. How to resolve low yield in the final coupling step due to intermediate instability?

Optimize by:

  • Conducting sulfonylation at 0–5°C with Hünig’s base to scavenge protons.
  • Protecting labile groups via tert-butoxycarbonyl (Boc) strategies.
  • Using inline FTIR to monitor reaction progression. Computational reaction path searching (e.g., ICReDD’s quantum methods) predicts optimal conditions .

Q. What strategies address contradictory reports on kinase inhibitory activity?

Discrepancies may arise from assay conditions (e.g., ATP levels). Use:

  • Radioactive filter-binding assays for direct kinase activity.
  • Cellular thermal shift assays (CETSA) to confirm target engagement.
  • Counter-screening against homologous kinases (≥50% similarity) .

Q. Which in silico models best predict metabolic stability for preclinical development?

Combine:

  • CYP450 docking (e.g., CYP3A4 PDB 1TQN).
  • Machine learning models trained on sulfonamide clearance data.
  • Molecular dynamics (>100 ns) to assess sulfonyl group solvent accessibility .

Q. How to validate the proposed anti-inflammatory mechanism targeting COX-2?

Conduct:

  • Competitive ELISA with recombinant COX-2 and celecoxib controls.
  • PGE2 quantification in LPS-stimulated macrophages.
  • Site-directed mutagenesis (e.g., Arg120Ala COX-2) to confirm binding .

Q. How to reconcile computational binding predictions with experimental Kd values?

Address solvent effects and protein flexibility via:

  • Explicit solvent docking (e.g., TIP3P water models).
  • Umbrella sampling MD for binding free energy (ΔG).
  • Isothermal titration calorimetry (ITC) to measure experimental ΔH and Kd .

Key Methodological Notes

  • Synthesis Optimization : DoE approaches (e.g., fractional factorial design) systematically vary solvents, catalysts, and temperatures to maximize yield .
  • Biological Assays : Standardize cell lines, ATP concentrations, and pH to minimize variability in activity studies .
  • Computational Tools : Leverage PubChem’s structural data (e.g., InChIKey, SMILES) for cheminformatics workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.